
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of a synthesis involves understanding the sequence of reactions, the reagents and conditions for each reaction, and the mechanism of each reaction.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This is determined by the functional groups present in the molecule. For example, a compound containing a carboxylic acid group can undergo reactions such as esterification, amidation, etc.Physical And Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, polarity, reactivity, stability, etc. These properties can often be predicted based on the structure of the compound and are confirmed by experimental measurements.Applications De Recherche Scientifique
Molecular Aggregation and Solvent Effects
Studies on derivatives of 1,3,4-thiadiazole reveal their significant aggregation behavior in different solvents, which is crucial for understanding their chemical properties and potential applications in material science. For example, Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation, highlighting the impact of substituent groups and solvent type on the aggregation processes of these compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Antileishmanial Activity
The antileishmanial activity of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives against the promastigote stage of Leishmania major has been explored, revealing the potential of these compounds in developing new treatments for leishmaniasis. Sadat-Ebrahimi et al. (2019) identified derivatives that showed significant activity, suggesting the therapeutic potential of thiadiazole derivatives in parasitology (Sadat-Ebrahimi et al., 2019).
Antimicrobial and Antibacterial Properties
The in vitro microbiological evaluation of 1,3,4-thiadiazole derivatives has demonstrated moderate antimicrobial activity, underlining their importance in the development of new antimicrobial agents. Govori, Spahiu, and Haziri (2014) synthesized compounds that exhibited these properties, contributing to the ongoing search for new antimicrobial substances (Govori, Spahiu, & Haziri, 2014).
Synthesis and Chemical Properties
Research on the synthesis of heterocycles containing the 1,3,4-thiadiazole moiety, such as the work by Li and Xing (2012), provides insights into the chemical properties and reactivity of these compounds, which is essential for their application in synthetic chemistry and material science (Li & Xing, 2012).
Extraction and Structural Analysis
Compounds containing the 1,3,4-thiadiazole moiety have been studied for their extraction capabilities and structural properties, such as in the synthesis and analysis of benzocrown ether derivatives by Prokhorova et al. (2010), indicating their potential application in analytical chemistry and material extraction processes (Prokhorova, Glukhareva, Dyudya, Alekseeva, Morzherin, 2010).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, such as toxicity, flammability, environmental impact, etc. This information is typically available in the material safety data sheet (MSDS) for the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued to learn more about the compound, or ways in which the synthesis of the compound could be improved.
I hope this general information is helpful. If you have a specific compound or a related topic you’re interested in, feel free to ask!
Propriétés
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPFEQVULERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



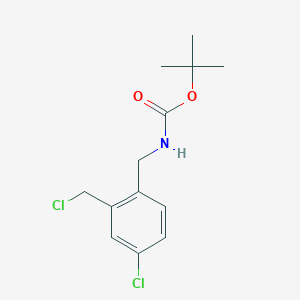
![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
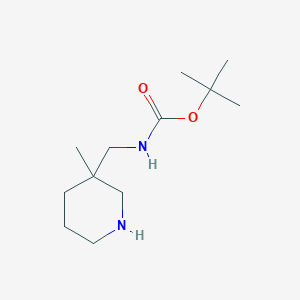
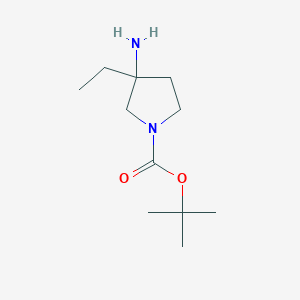
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
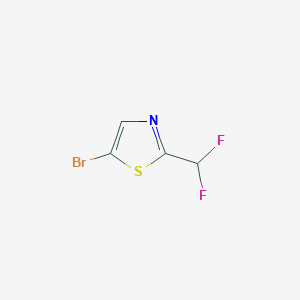
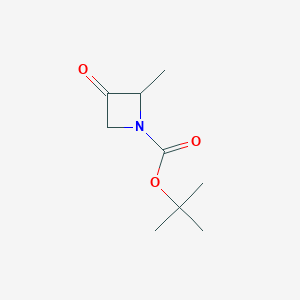
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
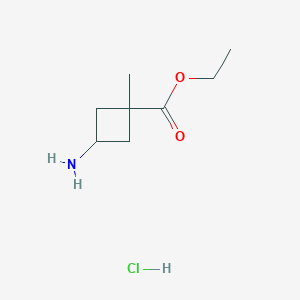
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
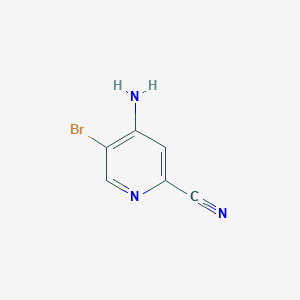
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)